molecular formula C17H22N2O2 B2540260 N-[4-(2,2-Dimethylpiperidine-1-carbonyl)phenyl]prop-2-enamide CAS No. 2411257-45-7

N-[4-(2,2-Dimethylpiperidine-1-carbonyl)phenyl]prop-2-enamide

Cat. No.: B2540260
CAS No.: 2411257-45-7
M. Wt: 286.375
InChI Key: BXZDSJMGKYRQIH-UHFFFAOYSA-N
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Description

N-[4-(2,2-Dimethylpiperidine-1-carbonyl)phenyl]prop-2-enamide is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound features a phenyl group attached to a piperidine ring, which is further substituted with a carbonyl group and an acrylamide moiety.

Properties

IUPAC Name

N-[4-(2,2-dimethylpiperidine-1-carbonyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-4-15(20)18-14-9-7-13(8-10-14)16(21)19-12-6-5-11-17(19,2)3/h4,7-10H,1,5-6,11-12H2,2-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZDSJMGKYRQIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCN1C(=O)C2=CC=C(C=C2)NC(=O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2,2-Dimethylpiperidine-1-carbonyl)phenyl]prop-2-enamide typically involves the following steps:

  • Formation of 2,2-Dimethylpiperidine: This can be achieved through the hydrogenation of 2,2-dimethylpyridine.

  • Carbonylation Reaction: The 2,2-dimethylpiperidine is then reacted with a suitable carbonylating agent, such as phosgene or triphosgene, to introduce the carbonyl group.

  • Coupling with Phenyl Acrylamide: The resulting 2,2-dimethylpiperidine-1-carbonyl compound is then coupled with phenyl acrylamide under suitable conditions, often using a coupling reagent like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as column chromatography or crystallization, can also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-[4-(2,2-Dimethylpiperidine-1-carbonyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the carbonyl group to a hydroxyl group.

  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the piperidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution Reactions: Nucleophiles like amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Piperidine-1-carboxylic acid derivatives.

  • Reduction Products: Piperidine-1-carboxylic acid hydroxyl derivatives.

  • Substitution Products: Substituted piperidine derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. Its unique structure makes it a valuable building block for the development of new chemical entities.

Biology: In biological research, N-[4-(2,2-Dimethylpiperidine-1-carbonyl)phenyl]prop-2-enamide can be used as a probe to study enzyme interactions and biological pathways.

Industry: It is used in the manufacturing of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which N-[4-(2,2-Dimethylpiperidine-1-carbonyl)phenyl]prop-2-enamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-[4-(2,2-Dimethylpiperidine-1-carbonyl)phenyl]acetamide: Similar structure but with an acetamide group instead of an acrylamide group.

  • N-[4-(2,2-Dimethylpiperidine-1-carbonyl)phenyl]benzamide: Similar structure but with a benzamide group instead of an acrylamide group.

Uniqueness: N-[4-(2,2-Dimethylpiperidine-1-carbonyl)phenyl]prop-2-enamide is unique due to its acrylamide moiety, which imparts different chemical and biological properties compared to its similar counterparts. This makes it particularly useful in specific applications where the reactivity and binding properties of the acrylamide group are advantageous.

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